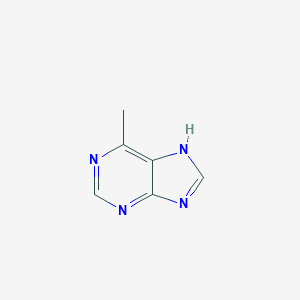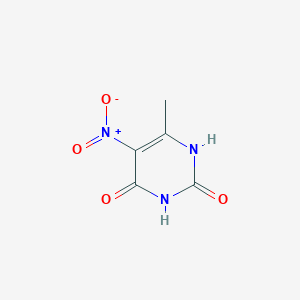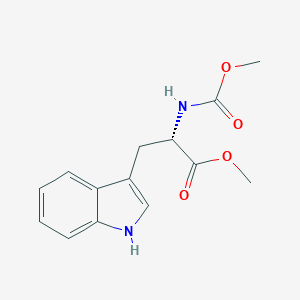
N-(Methoxycarbonyl)-l-tryptophan methyl ester
Übersicht
Beschreibung
Synthesis Analysis
N-(Methoxycarbonyl)-L-tryptophan methyl ester can be synthesized through cyclization reactions under acidic conditions, such as with 85% phosphoric acid or trifluoroacetic acid, leading to various cyclic tautomers. This process has been utilized to produce a range of tryptophan and tryptamine derivatives, showcasing the compound's versatility as a synthetic intermediate (Taniguchi & Hino, 1981). Additionally, enantiospecific synthesis methods have been developed using tryptophan as a chiron for producing α-substituted tryptophan derivatives, highlighting the compound's utility in stereocontrolled synthetic processes (Bourne, Crich, Davies, & Horwell, 1991).
Molecular Structure Analysis
The molecular structure of N-(Methoxycarbonyl)-L-tryptophan methyl ester features an indole ring, which is a fundamental skeleton in many alkaloids and bioactive molecules. The presence of methoxycarbonyl and methyl ester functional groups introduces reactive sites for further chemical transformations, enabling the synthesis of complex molecules. Studies have shown that the conformation of related molecules in frozen solutions can be determined using techniques like electron nuclear double resonance (ENDOR) spectroscopy, providing insights into the molecule's structural dynamics and conformational preferences (Wells, Mustafi, & Makinen, 1990).
Wissenschaftliche Forschungsanwendungen
-
Kinetic and Spectroscopic Studies of Methyl Ester Promoted Methanol Dehydration
- Application Summary : Methyl carboxylate esters have been shown to promote low-temperature methanol dehydration to dimethyl ether (DME) using various zeolite catalysts .
- Methods of Application : Catalytic kinetic studies, in-situ Fourier-transform infrared spectroscopy (FT-IR), and solid-state nuclear magnetic resonance spectroscopy (NMR) techniques were used .
- Results : The DME yield was dependent on both the methanol and methyl n-hexanoate partial pressures across the temperature ranges used in this study (110 to 130 °C) .
-
Self-Aggregation and Emulsifying Properties of Methyl Ester Sulfonate Surfactants
- Application Summary : Methyl ester sulfonate (MES) anionic surfactants made from natural resources are of particular interest as sustainable surfactants. They offer good physicochemical properties for applications as detergents and emulsifiers .
- Methods of Application : The liquid crystal structures of MES surfactants were determined by polarizing optical microscopy (POM) and small-angle X-ray scattering (SAXS) .
- Results : The stability of surfactant emulsions is around 60%, which is comparable to that of sodium dodecyl sulfate (SDS) .
-
- Application Summary : Esters are usually prepared from carboxylic acids by various methods. Carboxylic acids can be converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .
- Methods of Application : The preparation of esters involves the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .
- Results : The result of this process is the formation of an ester .
-
Production of Poly (Methyl Methacrylate) (PMMA)
- Application Summary : Methyl methacrylate (MMA), a methyl ester of methacrylic acid (MAA), is a monomer produced on a large scale for the production of poly (methyl methacrylate) (PMMA) .
- Methods of Application : MMA is polymerized to produce PMMA, a transparent and rigid plastic .
- Results : PMMA is widely used in applications such as signage, displays, and as a glass substitute .
-
Esterification of Methacrolein
- Application Summary : Methyl methacrylate (MMA) is an organic compound with the formula CH2=C(CH3)COOCH3. This colorless liquid, the methyl ester of methacrylic acid (MAA), is a monomer produced on a large scale for the production of poly (methyl methacrylate) (PMMA) .
- Methods of Application : MMA is polymerized to produce PMMA, a transparent and rigid plastic .
- Results : PMMA is widely used in applications such as signage, displays, and as a glass substitute .
-
- Application Summary : Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .
- Methods of Application : The preparation of esters involves the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .
- Results : The result of this process is the formation of an ester .
Safety And Hazards
The safety data and hazards associated with “N-(Methoxycarbonyl)-l-tryptophan methyl ester” are not well-documented in the literature. However, similar compounds require precautions such as avoiding breathing vapors, mist, or gas, and using personal protection during handling8.
Zukünftige Richtungen
The future directions for research on “N-(Methoxycarbonyl)-l-tryptophan methyl ester” are not well-documented in the literature. However, similar compounds are being studied for their potential in various applications, including the synthesis of substituted pyridines with diverse functional groups9.
Eigenschaften
IUPAC Name |
methyl (2S)-3-(1H-indol-3-yl)-2-(methoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-19-13(17)12(16-14(18)20-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,15H,7H2,1-2H3,(H,16,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEKFSMKXYQRLC-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Methoxycarbonyl)-l-tryptophan methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



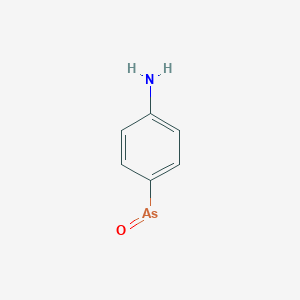
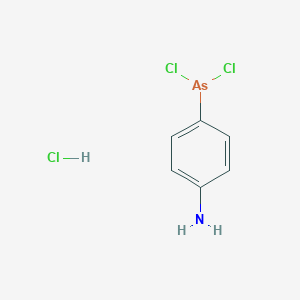
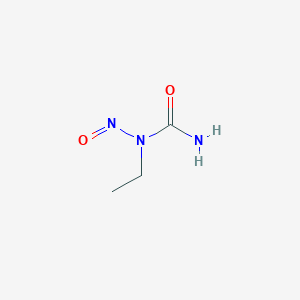
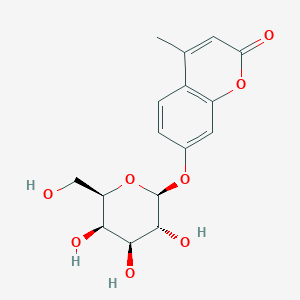
![8,9,10,11-Tetrahydrodibenzo[A,H]acridine](/img/structure/B14185.png)
![N-((4aR,6S,7R,8R,8aS)-6-(Benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B14186.png)
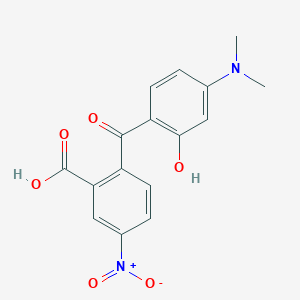
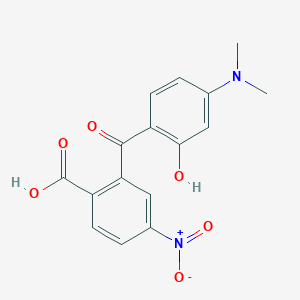
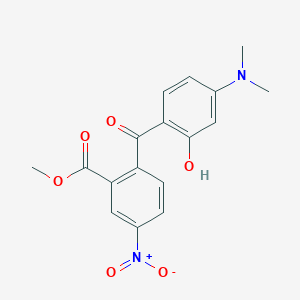
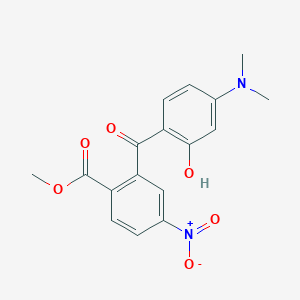
![6-Amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14191.png)
![5-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14197.png)
